5-formyl-2-hydroxy-3-methoxybenzamide
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Overview
Description
5-formyl-2-hydroxy-3-methoxybenzamide is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzamide, characterized by the presence of formyl, hydroxy, and methoxy functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-2-hydroxy-3-methoxybenzamide typically involves the formylation of 2-hydroxy-3-methoxybenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-formyl-2-hydroxy-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Sodium methoxide (NaOCH3) in methanol under reflux conditions.
Major Products Formed
Oxidation: 5-carboxy-2-hydroxy-3-methoxybenzamide.
Reduction: 5-hydroxymethyl-2-hydroxy-3-methoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-formyl-2-hydroxy-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-formyl-2-hydroxy-3-methoxybenzamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-methoxybenzamide: Lacks the formyl group, resulting in different reactivity and biological activity.
5-formyl-2-hydroxybenzamide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
5-formyl-3-methoxybenzamide: Lacks the hydroxy group, altering its hydrogen bonding capabilities.
Uniqueness
5-formyl-2-hydroxy-3-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the formyl group allows for covalent modification of biomolecules, while the hydroxy and methoxy groups enhance its solubility and interaction with molecular targets.
Properties
CAS No. |
914911-54-9 |
---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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